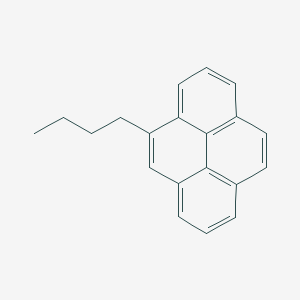
4-Butylpyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butylpyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical and electrochemical properties. Pyrene and its derivatives have been extensively studied due to their applications in organic electronics, photodynamic therapy, and as fluorescent probes . This compound, specifically, has a butyl group attached to the fourth position of the pyrene ring, which can influence its chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylpyrene typically involves the functionalization of pyrene at the fourth position. One common method is the Friedel-Crafts alkylation, where pyrene is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity. This could include using continuous flow reactors and advanced purification techniques like column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
4-Butylpyrene can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form pyrene-4-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to dihydropyrene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the pyrene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Pyrene-4-carboxylic acid.
Reduction: Dihydropyrene derivatives.
Substitution: Halogenated pyrene derivatives.
Applications De Recherche Scientifique
4-Butylpyrene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Employed as a fluorescent probe for studying biological systems due to its strong fluorescence properties.
Medicine: Investigated for its potential use in photodynamic therapy for treating cancer.
Industry: Utilized in the development of organic semiconductors and light-emitting devices.
Mécanisme D'action
The mechanism of action of 4-Butylpyrene in photodynamic therapy involves the generation of reactive oxygen species (ROS) upon exposure to light. These ROS can induce cell death in cancer cells. The butyl group enhances the compound’s solubility and cellular uptake, making it more effective in biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpyrene: Similar structure but with a methyl group instead of a butyl group.
4-Ethylpyrene: Contains an ethyl group at the fourth position.
4-Propylpyrene: Has a propyl group at the fourth position.
Uniqueness
4-Butylpyrene is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological systems. This makes it particularly useful in applications where enhanced solubility and cellular uptake are desired .
Propriétés
Numéro CAS |
104715-86-8 |
|---|---|
Formule moléculaire |
C20H18 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
4-butylpyrene |
InChI |
InChI=1S/C20H18/c1-2-3-6-16-13-17-9-4-7-14-11-12-15-8-5-10-18(16)20(15)19(14)17/h4-5,7-13H,2-3,6H2,1H3 |
Clé InChI |
XBPKYALGMCFNAH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


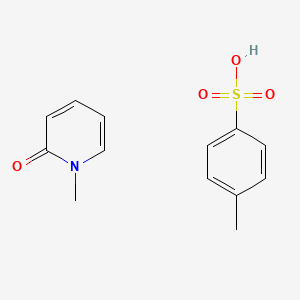

![5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14319216.png)
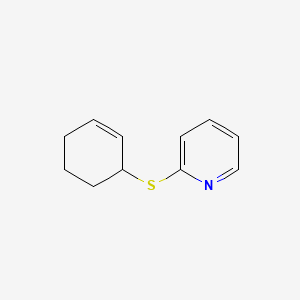
![3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole](/img/structure/B14319220.png)
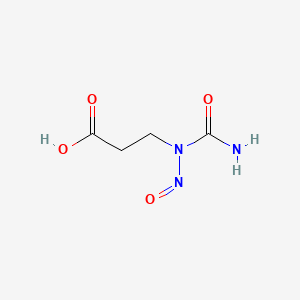
![2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14319235.png)
![N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide](/img/structure/B14319240.png)
![2,3-Dimethylnaphtho[2,3-B]thiophene](/img/structure/B14319247.png)
![2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B14319249.png)
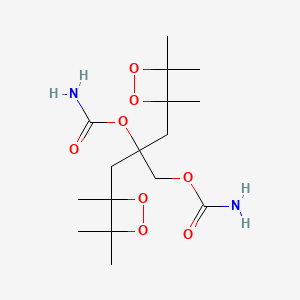
-lambda~5~-arsane](/img/structure/B14319257.png)
![5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene](/img/structure/B14319261.png)
![6,6'-Diphenyl-1,1',5,5',7,7'-hexaoxa-4,4'-bi(spiro[2.5]octane)](/img/structure/B14319267.png)
